1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
Description
1-Methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core linked via a carboxamide group to a piperidin-4-ylmethyl moiety. The piperidine ring is further substituted at the 1-position by a 4-methyl-1,2,3-thiadiazole-5-carbonyl group. This structural architecture combines nitrogen-rich heterocycles (triazole and thiadiazole) with a flexible piperidine scaffold, which may enhance binding to biological targets through hydrogen bonding and hydrophobic interactions. The presence of the thiadiazole ring, known for its electron-withdrawing properties, could influence the compound’s reactivity and pharmacokinetic profile .
Properties
IUPAC Name |
1-methyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O2S/c1-9-12(24-19-16-9)14(23)21-5-3-10(4-6-21)7-15-13(22)11-8-20(2)18-17-11/h8,10H,3-7H2,1-2H3,(H,15,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHMBQXWPAVWFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CN(N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Table 2. Bioactivity Trends in Analogues
Research Findings and Implications
- Antimicrobial Potential: The 4-methyl-1,2,3-thiadiazole moiety in the target compound may enhance activity against Gram-negative bacteria (e.g., E. coli) compared to 1,3,4-thiadiazole derivatives, as electron-rich thiadiazoles improve membrane penetration .
- Herbicidal Activity : Structural parallels with ’s triazole-thiadiazole hybrids suggest the target compound could inhibit plant growth pathways, though the piperidine linker might reduce phytotoxicity .
- Synthetic Feasibility : The use of SHELX software () for crystallographic refinement indicates that structural analogs of the target compound can be optimized for stability and crystallinity, aiding in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
